molecular formula C20H25N7O2 B7189803 N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide

N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7189803
M. Wt: 395.5 g/mol
InChI Key: KGRVHQGXNCKGFH-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of imidazole, oxadiazole, and diazepane rings within its structure suggests a multifaceted chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-16-23-19(24-29-16)14-25-8-4-9-26(12-11-25)20(28)22-13-17-5-2-3-6-18(17)27-10-7-21-15-27/h2-3,5-7,10,15H,4,8-9,11-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRVHQGXNCKGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCN(CC2)C(=O)NCC3=CC=CC=C3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with a suitable precursor such as 2-nitroaniline, the imidazole ring can be formed through a cyclization reaction involving formamide and a dehydrating agent like phosphorus oxychloride.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions, often using dehydrating agents like thionyl chloride.

    Construction of the Diazepane Ring: The diazepane ring can be formed through the reaction of a diamine with a dihalide, followed by cyclization under basic conditions.

    Final Coupling: The final step involves coupling the imidazole and oxadiazole intermediates with the diazepane derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole and oxadiazole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group in the precursor to form the imidazole ring can be achieved using catalytic hydrogenation or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Catalytic hydrogenation (Pd/C), sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide is investigated for its potential as a therapeutic agent. The imidazole ring is known for its presence in many biologically active molecules, including antifungal and anticancer agents. The oxadiazole ring is also associated with antimicrobial and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide is likely multifaceted, involving interactions with various molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The oxadiazole ring might interact with biological membranes or proteins, altering their function. The diazepane ring could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-imidazol-1-ylphenyl)methyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties

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